4,4-dimethyl-5,6,7,8-tetrahydro-1H-isochromen-3-one
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Overview
Description
4,4-dimethyl-5,6,7,8-tetrahydro-1H-isochromen-3-one is a chemical compound belonging to the class of isochromenes. Isochromenes are known for their diverse biological activities and are often used in the synthesis of various pharmaceuticals and organic compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-dimethyl-5,6,7,8-tetrahydro-1H-isochromen-3-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 4,4-dimethyl-1,3-cyclohexanedione with an appropriate aldehyde in the presence of a catalyst can yield the desired compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4,4-dimethyl-5,6,7,8-tetrahydro-1H-isochromen-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
4,4-dimethyl-5,6,7,8-tetrahydro-1H-isochromen-3-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals
Mechanism of Action
The mechanism of action of 4,4-dimethyl-5,6,7,8-tetrahydro-1H-isochromen-3-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone: Known for its use as a solvent and in various organic reactions.
Hypoillexidiol: A similar compound with distinct biological activities.
Uniqueness
4,4-dimethyl-5,6,7,8-tetrahydro-1H-isochromen-3-one is unique due to its specific structure and the resulting chemical and biological properties
Properties
CAS No. |
64884-59-9 |
---|---|
Molecular Formula |
C11H16O2 |
Molecular Weight |
180.24 g/mol |
IUPAC Name |
4,4-dimethyl-5,6,7,8-tetrahydro-1H-isochromen-3-one |
InChI |
InChI=1S/C11H16O2/c1-11(2)9-6-4-3-5-8(9)7-13-10(11)12/h3-7H2,1-2H3 |
InChI Key |
SIRBNUDEFPSGHB-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=C(CCCC2)COC1=O)C |
Origin of Product |
United States |
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